molecular formula C7H10O4 B2840572 Methyl 3-oxotetrahydro-2h-pyran-4-carboxylate CAS No. 1787263-94-8

Methyl 3-oxotetrahydro-2h-pyran-4-carboxylate

Cat. No.: B2840572
CAS No.: 1787263-94-8
M. Wt: 158.153
InChI Key: MWMWCWFQGDBSIR-UHFFFAOYSA-N
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Description

Methyl 3-oxotetrahydro-2H-pyran-4-carboxylate is a chemical compound with the molecular formula C7H10O4 and a molecular weight of 158.15 g/mol . It is a heterocyclic compound that contains a pyran ring, which is a six-membered ring with one oxygen atom. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-oxotetrahydro-2H-pyran-4-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 4-hydroxy-2H-pyran-3-one with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and the product is often purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxotetrahydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-oxotetrahydro-2H-pyran-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-oxotetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze reactions involving pyran derivatives. The pathways involved may include oxidation-reduction reactions, nucleophilic substitution, and esterification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-oxotetrahydro-2H-pyran-4-carboxylate is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic applications and research studies .

Properties

IUPAC Name

methyl 3-oxooxane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-10-7(9)5-2-3-11-4-6(5)8/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMWCWFQGDBSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCOCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1787263-94-8
Record name methyl 3-oxooxane-4-carboxylate
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